7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group, a phenyl group, and a 3-methylbut-2-en-1-yl ether group
Preparation Methods
The synthesis of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the 3-methylbut-2-en-1-yl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.
Scientific Research Applications
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one include other chromen-2-ones with different substituents. For example:
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a quinolin-2-one core instead of a chromen-2-one core.
7-hydroxy-8-(3-methylbut-2-en-1-yl)-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one: This compound has an additional hydroxy group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-5-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMVBXQPONLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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